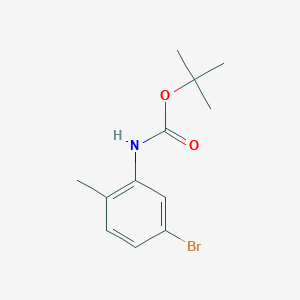
T-Butyl 5-bromo-2-methylphenylcarbamate
Vue d'ensemble
Description
T-Butyl 5-bromo-2-methylphenylcarbamate is a chemical compound that is part of a broader class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. Carbamates are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals and pesticides, as well as in the modification of polymers to alter their properties.
Synthesis Analysis
The synthesis of related t-butyl carbamate compounds has been explored in several studies. For instance, a diastereoselective aminobromination reaction of α,β-unsaturated nitro compounds using t-butyl N,N-dibromocarbamate as a bromine source has been reported, which shows good chemical yields and excellent regio- and stereoselectivities . Another study describes the regioselective synthesis of aryl hydrazides by palladium-catalyzed coupling of t-butylcarbazate with substituted aryl bromides, demonstrating the versatility of t-butyl carbamate derivatives in organic synthesis . Additionally, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction highlights the potential for creating chiral carbamate compounds .
Molecular Structure Analysis
The molecular structure of t-butyl carbamate derivatives is characterized by the presence of the t-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence the reactivity and selectivity of the compound in chemical reactions. For example, the iodocyclization of t-butyl 2-vinylphenylcarbamate derivatives leads to the formation of 1,4-dihydro-2H-3,1-benzoxazin-2-ones, showcasing the impact of the t-butyl group on cyclization reactions .
Chemical Reactions Analysis
T-Butyl carbamate compounds participate in a variety of chemical reactions. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves acylation, nucleophilic substitution, and reduction steps, indicating the compound's reactivity towards different functional group transformations . Another example is the Weinreb ketone synthesis method used to synthesize t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, which involves the reaction of t-butyl carbamate with N-methyl-N-methoxy-2-phenylacetamide . Furthermore, the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position to form 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates demonstrates the versatility of t-butyl carbamate derivatives in synthesizing heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of t-butyl carbamate derivatives are influenced by the presence of the t-butyl group and the specific substituents attached to the carbamate nitrogen. For instance, the synthesis and characterization of t-butylcarbamates of cellulose derivatives reveal that these compounds have fair thermal stability and are soluble in common organic solvents . The gas permeation properties of these derivatives also indicate that the introduction of the carbamate group can significantly enhance the permeability of polymers to gases like CO2 . Additionally, t-butyl N,N-dibromocarbamate has been used as a reagent for the aminobromination of terminal alkenes, which can be further deprotected to yield β-bromoamine hydrochlorides, highlighting the compound's utility in synthetic chemistry .
Applications De Recherche Scientifique
1. Organic Synthesis and Medicinal Chemistry
T-Butyl 5-bromo-2-methylphenylcarbamate is utilized in organic synthesis and medicinal chemistry, particularly in the preparation of anti-cancer drug intermediates. For instance, t-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate, a key anti-cancer drug intermediate, was synthesized using a variant of this compound, demonstrating its significance in the synthesis of complex organic molecules (Song Hao, 2011).
2. Polymer Chemistry and Materials Science
In polymer chemistry and materials science, derivatives of T-Butyl 5-bromo-2-methylphenylcarbamate are investigated for their potential in creating novel materials. For instance, t-butyl-oxycarbonylated diamines, related to this compound, are explored as monomers for the synthesis of polyureas and polyurethanes with high molecular weights, showcasing the compound's relevance in developing advanced materials with superior mechanical properties and solvent resistances (Shuang Ma et al., 2018).
Safety And Hazards
Orientations Futures
The development of more selective derivatives of T-Butyl 5-bromo-2-methylphenylcarbamate with reduced toxicity is a potential future direction2.
Please note that this information is based on the available resources and may not be fully comprehensive.
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVTXJGOUMSADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444834 | |
| Record name | tert-Butyl (5-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butyl 5-bromo-2-methylphenylcarbamate | |
CAS RN |
221538-07-4 | |
| Record name | tert-Butyl (5-bromo-2-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221538-07-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



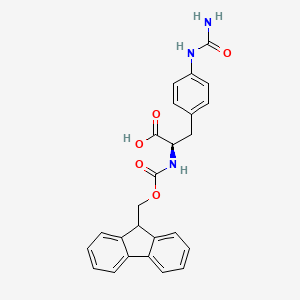
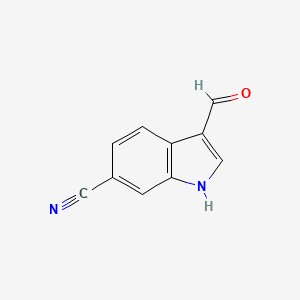
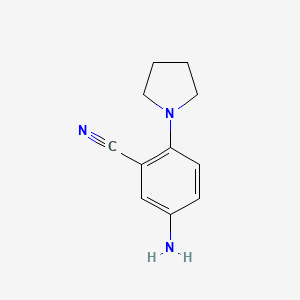
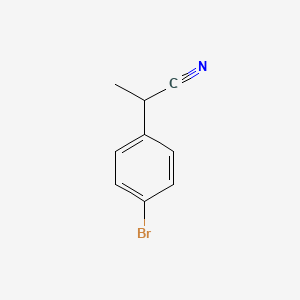
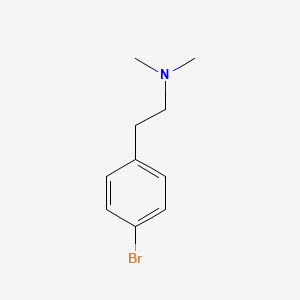
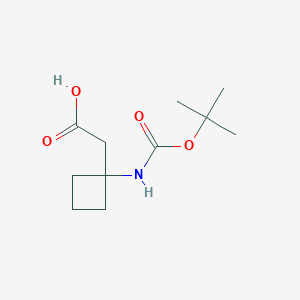
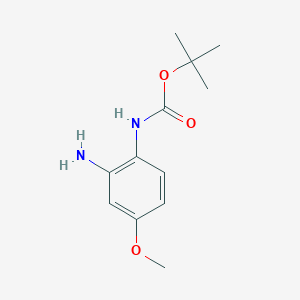
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
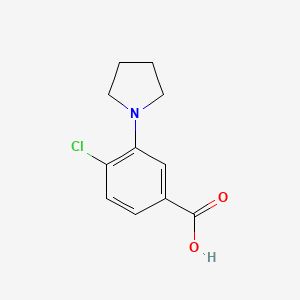
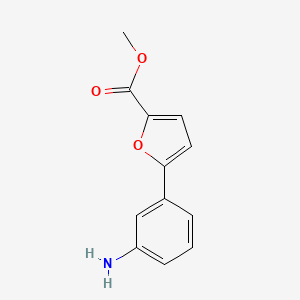
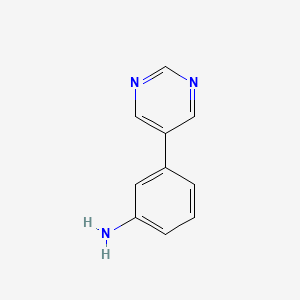
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
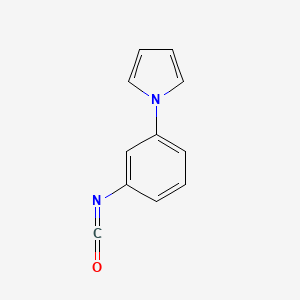
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)